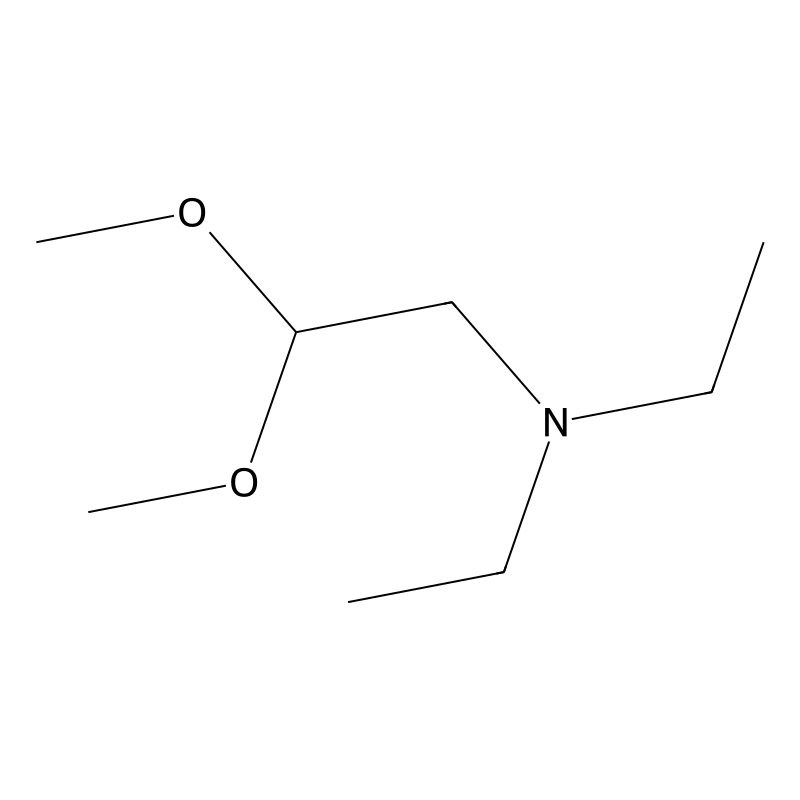N,N-diethyl-2,2-dimethoxyethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry: Synthesis of 4-Aminoquinazoline Derivatives
Summary of the Application: The compound N,N-Diethyl-2,2-dimethoxyethanamine can be used as a building block in the synthesis of 4-aminoquinazoline derivatives . These derivatives have shown potential antitumor activity against the MKN45 cell line .
Methods of Application or Experimental Procedures: The synthesis involves a four-step process :
- Amidation of 2-chloroacetyl chloride, which is then reacted with the hydrolyzed intermediates to yield the target compounds .
Results or Outcomes: The synthesized 4-aminoquinazoline derivatives exhibited remarkable inhibitory activity against the MKN45 cell line . Two of the compounds even showed significant inhibitory activity higher than that of Gefitinib, a drug used as the positive control .
Pharmaceutical Chemistry: Synthesis of Ivabradine Hydrochloride
Results or Outcomes: The use of 2,2-dimethoxy-ethylamine in the synthesis of ivabradine hydrochloride could potentially lead to more efficient production methods for this important medication .
Medicinal Chemistry: Synthesis of Proline Analogs
Summary of the Application: 2,2-Dimethoxy-ethylamine is used as an intermediate in the synthesis of proline analogs . Proline analogs have various applications in medicinal chemistry, including the development of new pharmaceuticals.
Results or Outcomes: The use of 2,2-dimethoxy-ethylamine in the synthesis of proline analogs could potentially lead to the development of new pharmaceuticals .
N,N-diethyl-2,2-dimethoxyethanamine is an organic compound with the molecular formula and a molecular weight of approximately 175.24 g/mol. It features two ethyl groups attached to a nitrogen atom and two methoxy groups on a central carbon chain. This compound is characterized by its unique structure that includes both amine and ether functionalities, which contribute to its chemical reactivity and potential applications in various fields.
The compound is typically a colorless liquid at room temperature, with a density of around 0.9 g/cm³ and a boiling point of approximately 133 °C. It is miscible with water, which enhances its utility in different chemical processes .
- Acid-Base Reactions: The amine group can accept protons (H⁺), resulting in protonation and the formation of positively charged species.
- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, attacking electrophilic centers in various substrates.
- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or related compounds, particularly under acidic or basic conditions .
Research into the biological activity of N,N-diethyl-2,2-dimethoxyethanamine is limited but suggests potential applications in pharmacology due to its amine structure. Compounds with similar structures often exhibit neuroactive properties, making them candidates for further investigation in drug development . Additionally, the presence of methoxy groups may influence its interaction with biological targets, potentially enhancing solubility and bioavailability.
N,N-diethyl-2,2-dimethoxyethanamine can be synthesized through various methods:
- Kabachnik-Fields Reaction: This three-component reaction involves aldehydes or ketones, amines, and phosphites to synthesize alpha-aminophosphonates, which can be further transformed into N,N-diethyl-2,2-dimethoxyethanamine .The general reaction can be summarized as:
- Alkylation of Amines: A common method involves the alkylation of diethylamine with 2,2-dimethoxyethyl chloride under basic conditions to yield the desired product.
- Reduction Reactions: Starting from appropriate precursors such as aminoacetaldehyde dimethyl acetal, reduction reactions can yield N,N-diethyl-2,2-dimethoxyethanamine .
N,N-diethyl-2,2-dimethoxyethanamine finds applications in various fields:
- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
- Chemical Synthesis: Its unique structure allows it to be used as an intermediate in the synthesis of more complex organic molecules.
- Catalysis: The compound may have applications as a catalyst or reagent in organic transformations due to its reactive functional groups .
Studies on the interactions of N,N-diethyl-2,2-dimethoxyethanamine with biological systems are still emerging. Initial findings suggest that similar compounds exhibit interactions with neurotransmitter systems, potentially influencing mood and cognition. Further research is necessary to elucidate the specific mechanisms and effects of this compound on biological targets.
Several compounds share structural similarities with N,N-diethyl-2,2-dimethoxyethanamine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1-(4-methoxyphenyl)butan-1-one | C12H16O3 | Contains a ketone functional group; used in synthesis |
| N,N-Diethyl-m-toluamide | C12H17N | Contains an aromatic ring; used as an analgesic |
| 1-(4-Methoxyphenyl)-N,N-diethylmethanamine | C11H17N1O | Aromatic substitution; potential pharmaceutical uses |
While these compounds share certain structural features (such as amine groups), N,N-diethyl-2,2-dimethoxyethanamine's unique combination of ethyl and methoxy substituents distinguishes it from others. This uniqueness may confer specific reactivity patterns and biological activities that warrant further exploration .








